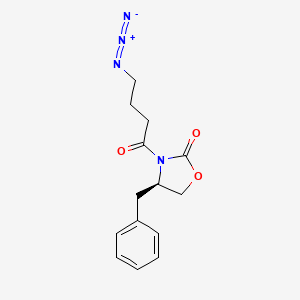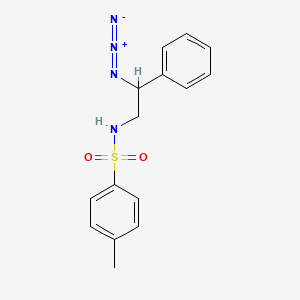![molecular formula C16H13NO5 B15163939 3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione is an organic compound with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol This compound features a furan ring substituted with a 3-nitrophenyl group and a pentane-2,4-dione moiety
Méthodes De Préparation
The synthesis of 3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione can be achieved through several synthetic routes. One common method involves the radical bromination of a precursor compound followed by a series of reactions to introduce the furan and nitrophenyl groups . The reaction conditions typically involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the nitrophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The furan ring and nitrophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione include:
3-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione: This compound has a similar structure but with the nitrophenyl group in a different position.
2,4-Pentanedione, 3-[[5-(3-nitrophenyl)-2-furanyl]methylene]-: Another closely related compound with slight variations in the furan and nitrophenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C16H13NO5 |
|---|---|
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C16H13NO5/c1-10(18)15(11(2)19)9-14-6-7-16(22-14)12-4-3-5-13(8-12)17(20)21/h3-9H,1-2H3 |
Clé InChI |
AEDIFGFZVMYSMK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)

![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)

![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)

![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)


![4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)](/img/structure/B15163909.png)
![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)

